molecular formula C9H16ClN B1382481 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 1803609-13-3

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1382481
CAS No.: 1803609-13-3
M. Wt: 173.68 g/mol
InChI Key: RJMUICGINCDKJA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride (molecular formula: C₉H₁₅N·HCl) is a spirocyclic amine hydrochloride featuring a unique bicyclic framework. Its structure combines a cyclopropane ring fused to a 2-azaspiro[3.3]heptane core, as evidenced by its SMILES string (C1CC2(C1)CNC2C3CC3) and InChIKey (RTYXDENOXFQFEV-UHFFFAOYSA-N) . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 133.2 Ų for [M+H]⁺ and 137.2 Ų for [M-H]⁻, which reflect its compact molecular geometry . This compound is of interest in medicinal chemistry due to the rigidity conferred by the spirocyclic and cyclopropyl moieties, which may enhance target binding selectivity.

Properties

IUPAC Name

3-cyclopropyl-2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-4-9(5-1)6-10-8(9)7-2-3-7;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUICGINCDKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonyl isocyanate for cycloaddition and alane for reduction . The major products formed from these reactions are spirocyclic amines and their derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Spirocyclic Analogs with Varied Substituents

(a) 6-(tert-Butoxy)-2-azaspiro[3.3]heptane Hydrochloride
  • Molecular Formula: C₇H₁₆ClNO₂
  • No CCS data are available for direct comparison .
(b) 6-Amino-2-thiaspiro[3.3]heptane Hydrochloride
  • Key Features : Replacing the cyclopropane with a thietane ring (containing sulfur) modifies electronic properties and hydrogen-bonding capacity. This analog was synthesized for spironucleoside applications, highlighting the versatility of spiro scaffolds in drug design .
(c) 2-Azaspiro[3.4]octane Hydrochloride
  • Similarity Score : 0.90 (vs. 1.00 for the target compound)
  • Key Differences : The expanded spiro[3.4]octane ring increases molecular volume, which may reduce binding affinity in sterically constrained targets .

Bicyclic Azabicyclo Compounds

(a) 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS: 2288709-05-5)
  • Molecular Formula : C₆H₁₀FN·HCl
  • Key Features: The bicyclo[2.2.1] framework lacks a spiro junction but shares a nitrogen atom in a strained ring.
(b) 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Molecular Formula : C₇H₁₁F₃N·HCl
  • Key Features: The trifluoromethyl group increases lipophilicity and metabolic resistance, while the bicyclo[4.1.0] system introduces a norbornane-like rigidity distinct from the spiro[3.3] system .

Functionalized Azabicyclo Derivatives

(a) Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride (CAS: 1626394-43-1)
  • Molecular Formula: C₁₁H₂₀ClNO₂
  • Key Features: The bicyclo[2.2.2]octane core provides greater conformational rigidity than spiro[3.3]heptane. The ester and amino groups enable prodrug strategies or covalent targeting .
(b) Methyl 2-Azabicyclo[2.2.2]octane-4-carboxylate Hydrochloride (CAS: 2306265-63-2)
  • Molecular Formula: C₉H₁₆ClNO₂
  • Key Features : The carboxylate group introduces polarity, contrasting with the neutral cyclopropyl group in the target compound. This modification could influence solubility and target engagement .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Predicted CCS (Ų) [M+H]⁺ Biological Relevance
1-Cyclopropyl-2-azaspiro[3.3]heptane HCl C₉H₁₅N·HCl Spiro[3.3] + cyclopropyl 133.2 Rigid scaffold for drug design
6-(tert-Butoxy)-2-azaspiro[3.3]heptane HCl C₇H₁₆ClNO₂ Spiro[3.3] + tert-butoxy N/A Hydrophobicity modulator
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₀FN·HCl Bicyclo[2.2.1] + fluorine N/A Enhanced electronegativity
2-Azaspiro[3.4]octane HCl C₇H₁₄N·HCl Spiro[3.4] expanded ring N/A Steric effects in binding
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl C₇H₁₁F₃N·HCl Bicyclo[4.1.0] + CF₃ N/A Metabolic stability

Biological Activity

Overview

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride (CAS No. 1803609-13-3) is a synthetic compound characterized by its distinctive spirocyclic structure, which includes a cyclopropyl group and an azaspiro framework. With a molecular formula of C9_9H16_{16}ClN and a molecular weight of approximately 173.69 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an intermediate in the synthesis of antibacterial agents and other therapeutic compounds.

Synthesis

The synthesis of this compound typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, yielding spirocyclic β-lactams with high efficiency and selectivity. This process allows for the formation of the desired compound with minimal byproducts, making it an attractive option for pharmaceutical applications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antibacterial Activity : It serves as an intermediate in the enantioselective synthesis of quinolone antibacterial agents, showcasing efficacy in asymmetric hydrogenation reactions that enhance antibacterial properties.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects, suggesting potential applications in treating neurological disorders. The interactions of this compound with various receptors may influence neuroprotective pathways.

The mechanism of action involves binding to specific molecular targets, potentially acting as a bioisostere of piperidine, which is prevalent in many pharmacologically active compounds. This structural similarity allows it to mimic the biological activity of piperidine derivatives, influencing pathways related to cell growth, differentiation, and apoptosis .

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
2-Azaspiro[3.3]heptane SpirocyclicLacks the cyclopropyl group; simpler structure
1-Methyl-2-azaspiro[3.3]heptane SpirocyclicMethyl substitution alters reactivity and stability
Piperidine Cyclic amineCommon structural motif; known for diverse biological activity

This table illustrates how the unique spirocyclic structure of this compound may provide distinct advantages in terms of reactivity and biological activity compared to its analogs.

Study on Antibacterial Properties

A recent study highlighted the antibacterial efficacy of synthesized quinolone derivatives utilizing this compound as an intermediate. The findings indicated that these derivatives exhibited potent activity against various strains of bacteria, including resistant strains, thereby supporting its application in developing new antibacterial agents.

Neuroprotective Research

In another investigation focusing on neuroprotection, compounds similar to this compound were tested for their ability to mitigate neuronal damage in vitro. Results demonstrated that these compounds could significantly reduce oxidative stress markers and promote neuronal survival under stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride

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